N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride
Description
Structural Characterization and Molecular Properties of N-(Piperidin-4-yl)benzo[d]thiazol-2-amine Hydrochloride
Molecular Architecture and Crystallographic Analysis
This compound (CAS: 1177325-67-5) is characterized by a molecular formula of C12H16ClN3S and a molecular weight of 269.79 g/mol. The compound features a benzothiazole scaffold connected to a piperidine ring through an amine linkage at the 4-position of the piperidine, with the addition of a hydrochloride salt. The parent compound is N-(Piperidin-4-yl)-1,3-benzothiazol-2-amine (CID 14575274).
The molecular architecture consists of three distinct structural components: (1) a planar benzothiazole heterocyclic system comprising a benzene ring fused to a thiazole moiety; (2) a piperidine ring that typically adopts a chair conformation; and (3) an amine linkage that connects these two primary structural elements.
While specific crystallographic data for this exact compound is limited in the literature, structural insights can be extrapolated from related benzothiazole-piperidine compounds. For instance, in analogous structures, the benzothiazole ring system typically maintains planarity, while the piperidine ring adopts the energetically favorable chair conformation.
Table 1: Structural Parameters of this compound and Related Compounds
Intramolecular hydrogen bonding likely plays a crucial role in stabilizing the crystal structure of this compound. In related compounds, N–H···N and C–H···N type hydrogen bonds have been observed, contributing to the overall structural stability. The presence of the hydrochloride salt introduces additional potential for hydrogen bonding interactions, which can significantly influence the crystal packing arrangement.
Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques provide valuable insights into the structural and electronic properties of this compound. Based on data from structurally similar compounds, we can establish a comprehensive spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton Nuclear Magnetic Resonance (1H NMR) spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the benzothiazole moiety (typically in the range δ 7.0-8.0 ppm), aliphatic protons of the piperidine ring (typically in the range δ 1.5-3.7 ppm), and amine proton (typically as a broad singlet).
For related compounds like 6-bromo-2-(piperidin-1-yl)benzo[d]thiazole, the 1H NMR spectrum shows signals at δ 7.67 (s, 1H), 7.36 (s, 2H), 3.58 (s, 4H), and 1.69 (s, 6H). Similarly, for N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide, the 1H NMR spectrum shows signals at δ 12.02 (s, 1H, NH), 2.28–3.72 (m, 10H, CH2), and 7.29–8.00 (m, 4H, aromatic).
The 13C NMR spectrum would show characteristic signals for the carbons in the benzothiazole ring (typically in the range δ 120-170 ppm), particularly the quaternary carbon at C2 (typically around δ 168-170 ppm), and the carbons in the piperidine ring (typically in the range δ 24-56 ppm).
Infrared (IR) Spectroscopy
The Infrared spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching (typically around 3200-3400 cm-1), C=N stretching (typically around 1640-1650 cm-1), C-N stretching (typically around 1320-1330 cm-1), and C-S stretching (typically around 680-690 cm-1).
For related compounds like 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid, the IR spectrum shows characteristic peaks at 3242 cm-1 (O-H), 1761 cm-1 (C=O), 1645 cm-1 (C=N), 1321 cm-1 (C-N), and 684 cm-1 (C-S).
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of this compound (expected [M+H]+ peak at m/z 270.08 for the protonated form of the compound without the chloride ion).
For related compounds like N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide, Gas Chromatography-Mass Spectrometry (GC-MS) gives a measured [M+H]+ value of 277.02, which is consistent with the calculated value of 277.09.
Table 2: Spectroscopic Data for this compound and Related Compounds
Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis
Computational chemistry approaches provide valuable insights into the electronic structure, reactivity, and molecular properties of this compound. Density Functional Theory (DFT) calculations are particularly useful for understanding the electronic distribution and potential reactivity sites.
While specific computational data for this compound is not directly available in the literature, we can extrapolate from computational approaches applied to related benzothiazole derivatives.
DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) can provide information about the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the reactivity of the compound.
The HOMO-LUMO gap is a key parameter indicating the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity, while a larger gap indicates greater stability. For this compound, the presence of the benzothiazole moiety, which contains both electron-rich (sulfur) and electron-deficient (nitrogen) atoms, would influence the HOMO-LUMO distribution and gap.
Natural Bond Orbital (NBO) analysis can provide insights into the nature of bonding and charge distribution within the molecule, highlighting potential sites for nucleophilic or electrophilic attacks. Electrostatic Potential (ESP) maps can visualize the charge distribution on the molecular surface, further aiding in understanding potential interaction sites.
In a study on benzothiazole derivatives as analgesic and anti-inflammatory agents, molecular docking with selective enzymes was performed to understand the interaction between the compounds and their biological targets. This approach, combined with DFT calculations, provides insights into the potential biological activity of benzothiazole-piperidine hybrids like this compound.
Table 3: Predicted Computational Chemistry Parameters for this compound Based on Related Compounds
These computational insights, when applied to this compound, provide a framework for understanding its electronic structure, reactivity, and potential molecular interactions. The presence of the hydrochloride salt would further influence the electronic distribution, potentially enhancing solubility and bioavailability compared to the parent compound.
Comparative Structural Analysis with Related Benzothiazole-Piperidine Hybrids
This compound belongs to a diverse class of compounds that combine benzothiazole and piperidine moieties. Comparing its structural features with related benzothiazole-piperidine hybrids provides insights into structure-property relationships and structural diversity within this class.
The parent compound of this compound is N-(Piperidin-4-yl)-1,3-benzothiazol-2-amine (CID 14575274). The key difference is the addition of a hydrochloride salt in the former, which affects properties like solubility, crystal packing, and potential hydrogen bonding interactions.
Several structurally similar benzothiazole-piperidine hybrids have been reported in the literature, each with unique structural features:
2-(Piperidin-1-yl)benzo[d]thiazole differs from this compound in the position and nature of the linkage between the benzothiazole and piperidine moieties. In this compound, the piperidine is directly attached to the 2-position of the benzothiazole through the nitrogen atom, without an intervening amine group.
6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole and 2-(piperidin-1-yl)-6-(trifluoromethyl)benzo[d]thiazole are derivatives with additional substituents on the benzothiazole ring. These substituents can significantly affect the electronic properties and reactivity of the compounds.
2-(Piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid introduces a carboxylic acid functionality at position 6 of the benzothiazole ring, which can significantly alter hydrogen bonding capabilities and solubility profiles.
N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide represents a more complex hybrid, where the piperidine is part of a sulfonamide group attached to a benzamide, which is further linked to a methylbenzothiazole.
In the crystal structure of 2-(1-piperidinyl)-1,3-benzothiazole, the molecule consists of a planar benzothiazole fragment with a piperidine ring in a chair conformation. This structural arrangement is likely similar to that of this compound, given the structural similarities between the two compounds.
Table 4: Comparative Structural Features of this compound and Related Benzothiazole-Piperidine Hybrids
These comparative analyses highlight the structural diversity within the class of benzothiazole-piperidine hybrids. The position and nature of the linkage between the benzothiazole and piperidine moieties, as well as additional substituents and functional groups, can significantly affect the properties of these compounds.
This compound, with its unique structural features, particularly the amine linkage at the 4-position of the piperidine and the addition of a hydrochloride salt, represents an important and distinct member of this diverse class of compounds. These structural features likely confer specific properties that distinguish it from other benzothiazole-piperidine hybrids, potentially influencing its chemical reactivity, molecular interactions, and crystallographic behavior.
Properties
IUPAC Name |
N-piperidin-4-yl-1,3-benzothiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.ClH/c1-2-4-11-10(3-1)15-12(16-11)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLNHIGGHHXLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3S2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]thiazol-2-amine Intermediate
- The benzo[d]thiazole core is often synthesized or obtained commercially.
- Functionalization at the 2-position with an amine group is achieved through nucleophilic substitution or reduction of corresponding precursors.
- For example, substitution of 2-bromo derivatives with amines under basic conditions (e.g., potassium carbonate in DMF) is a common method to introduce the amine functionality.
Coupling with Piperidin-4-yl Moiety
- The piperidin-4-yl group is introduced by reacting the benzo[d]thiazol-2-amine intermediate with piperidine or piperidine derivatives.
- This reaction can be performed via nucleophilic substitution of activated halides or by reductive amination methods.
- Typical conditions include refluxing in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as triethylamine (TEA) to catalyze the reaction.
Hydrochloride Salt Formation
- The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ether.
- This step enhances the compound’s crystallinity, stability, and water solubility, facilitating purification and handling.
Detailed Synthetic Procedure Example
Based on the synthetic approaches for related 2-aminobenzothiazole derivatives with piperidine or piperazine substituents:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Benzo[d]thiazol-2-yl derivative + piperidin-4-yl amine | Stirring in DMF with triethylamine catalyst, reflux at ~200 °C for 4 hours | Efficient coupling to form N-(piperidin-4-yl)benzo[d]thiazol-2-amine |
| 2 | Reaction mixture cooled, poured into ice-water | Precipitation of product | Product isolated by suction filtration |
| 3 | Drying under vacuum at 40 °C overnight | Purification step | Solid hydrochloride salt obtained after acid treatment |
| 4 | Treatment with HCl in ethanol | Formation of hydrochloride salt | Improves stability and crystallinity |
Mechanistic and Chemical Considerations
- The nucleophilic amine attacks the electrophilic carbon at the 2-position of the benzo[d]thiazole ring or its activated precursor.
- The use of triethylamine neutralizes generated acids and promotes nucleophilicity.
- High reflux temperature ensures complete reaction and good conversion.
- The hydrochloride salt formation is a straightforward acid-base reaction, essential for pharmaceutical-grade compounds.
Research Findings and Optimization
- Variations in solvent, temperature, and catalyst loading can affect yield and purity.
- Reflux in DMF or DMSO is preferred for solubility and reaction kinetics.
- Purification by recrystallization or flash chromatography (silica gel, chloroform:methanol mixtures) is commonly employed to isolate pure products.
- The hydrochloride salt is typically characterized by melting point, FT-IR, and NMR spectroscopy to confirm structure and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF or DMSO | Polar aprotic solvents preferred |
| Catalyst/Base | Triethylamine (1:1 equiv) | Promotes nucleophilic substitution |
| Temperature | Reflux (~200 °C) | Ensures reaction completion |
| Reaction Time | 4 hours | Sufficient for full conversion |
| Workup | Ice-water precipitation, filtration | Efficient isolation of product |
| Salt Formation | HCl in ethanol | Produces hydrochloride salt for stability |
| Purification | Vacuum drying, recrystallization | Enhances purity and crystallinity |
| Yield | 60-90% (varies by substrate) | High yields reported in related syntheses |
Chemical Reactions Analysis
Amination of Benzothiazole
Reaction of 2-chlorobenzothiazole with piperidin-4-amine in the presence of a base (e.g., K₂CO₃) or transition-metal catalysts (e.g., CuCl₂-amine complexes) yields the free base, which is subsequently protonated with HCl to form the hydrochloride salt .
Example Reaction:
Conditions : Ethanol, reflux, 12–24 hours .
Piperidine Substituent
The piperidine ring undergoes reactions typical of secondary amines:
Alkylation/Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .
Oxidation
Piperidine can oxidize to N-oxides using peroxides (e.g., H₂O₂, mCPBA) .
Benzothiazole Core
The benzothiazole moiety participates in electrophilic substitution and coordination chemistry:
Electrophilic Substitution
Metal Coordination
The sulfur and nitrogen atoms coordinate transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes relevant to medicinal chemistry .
Thiosemicarbazone Formation
Reaction with thiocarbonyl reagents (e.g., NH₂NCS) yields thiosemicarbazones, enhancing metal-chelating properties .
Example:
Conditions : Ethanol, reflux, 6 hours .
Acid/Base Hydrolysis
-
Acidic Conditions : Protonation of the piperidine nitrogen enhances solubility but may cleave the benzothiazole ring under strong acids (e.g., HCl, 100°C) .
-
Basic Conditions : Deprotonation promotes nucleophilic attack on the benzothiazole, leading to ring opening .
Table 2. Stability Profile
| Condition | Effect | Citation |
|---|---|---|
| 1M HCl, 80°C, 2 hr | Partial ring opening | |
| 1M NaOH, RT, 24 hr | Degradation to 2-aminothiophenol |
Scientific Research Applications
Biological Activities
N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride exhibits several noteworthy biological properties:
- Anti-inflammatory Activity : Research indicates that this compound effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. In one study, it demonstrated an IC50 value of 11.34 µM for COX-1 inhibition, indicating a selective effect on COX-2 as well. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects.
- Antitubercular Activity : The compound has shown promise against Mycobacterium tuberculosis, making it a candidate for further research in tuberculosis treatment. Studies have reported that derivatives of benzothiazole compounds exhibit moderate to good anti-tubercular activity, suggesting potential applications in combating antibiotic-resistant strains .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(Piperidin-3-yl)benzo[d]thiazol-2-amine | Similar piperidine and thiazole structure | Slightly different biological activity |
| N-methyl-N-(piperidin-4-yl)benzo[d]thiazol-2-am | Methyl substitution on nitrogen | Potentially altered pharmacokinetics |
| 2-Amino-benzothiazole derivatives | Base structure similar | Diverse biological activities |
The structural modifications in these compounds can lead to variations in pharmacological profiles, highlighting the importance of specific substitutions for desired therapeutic effects.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Anti-inflammatory Studies : A series of compounds based on this structure were tested for their anti-inflammatory properties, revealing significant inhibition of nitric oxide and TNF-alpha production .
- Antitubercular Efficacy : Recent advancements in synthesizing benzothiazole derivatives have shown improved activity against M. tuberculosis, with some compounds exhibiting better inhibition than standard treatments .
- Mechanism of Action : Investigations into the mechanism by which these compounds exert their effects have revealed interactions with key biological targets, including enzyme inhibition pathways that are critical for inflammation and infection processes .
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Insights
- Bioactivity : The benzo[d]thiazole-piperidine scaffold is associated with kinase inhibition, particularly in cancer research. For example, derivatives like 4-(2-Chloro-4-fluorophenyl)-6-methyl-N-(1-(6-methylpyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazol-2-amine exhibit specificity for K-Ras G12C mutants, a challenging oncogenic target .
- Synthetic Flexibility : Substituted benzo[d]thiazol-2-amine intermediates (e.g., 2a-2p in ) enable modular synthesis, allowing introduction of halogens, alkoxy groups, or aryl substituents to tune electronic and steric properties .
Pharmacokinetic and Binding Properties
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to free bases, critical for in vivo efficacy .
- Docking Studies : Programs like GOLD (Genetic Optimisation for Ligand Docking) predict binding modes of such compounds to proteins, highlighting interactions between the piperidine nitrogen and acidic residues in active sites .
Limitations and Opportunities
- Yield Challenges : Synthesis of N-(piperidin-4-yl)benzo[d]thiazol-2-amine derivatives often suffers from low yields (e.g., 11% in ) due to steric hindrance during amide coupling .
- Structural Diversity : Replacing the benzo[d]thiazole with isoxazole () or pyrimidine () alters binding affinity and selectivity, offering avenues for optimizing therapeutic indices.
Biological Activity
N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine ring attached to a benzo[d]thiazole moiety, which is known for its pharmacological potential. The thiazole ring is significant for its interaction with biological targets, enhancing the compound's efficacy in various applications.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. A study highlighted that thiazole derivatives, including those similar to this compound, displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be low, indicating strong antibacterial potential comparable to established antibiotics like norfloxacin .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(Piperidin-4-yl)benzo[d]thiazol-2-amine | < 10 | Staphylococcus aureus |
| N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol | < 5 | Escherichia coli |
| 2-piperidin-4-yl-benzimidazoles | < 20 | Enterococcus faecalis |
Anticancer Activity
Research indicates that compounds with a thiazole structure can inhibit cancer cell proliferation. For instance, studies have shown that thiazole derivatives can target various cancer cell lines effectively. Molecular docking studies suggest that N-(Piperidin-4-yl)benzo[d]thiazol-2-amine interacts with specific proteins involved in cell signaling pathways associated with cancer progression, such as VEGFR-2 .
Case Study: Anticancer Efficacy
In a recent study, thiazole derivatives demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The IC50 values for these compounds were notably lower than those of standard chemotherapy agents, indicating their potential as effective anticancer drugs .
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have been documented extensively. The structure–activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance anticonvulsant efficacy. For example, certain thiazole derivatives have shown effectiveness in animal models of epilepsy, providing protection against seizures with lower doses compared to traditional medications like ethosuximide .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound Name | ED50 (mg/kg) | Model Used |
|---|---|---|
| N-(Piperidin-4-yl)benzo[d]thiazol-2-amine | < 20 | PTZ-induced seizures |
| Thiazolidinone analogues | < 15 | MES model |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : The compound disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways.
- Anticancer Mechanism : It induces apoptosis in cancer cells by modulating signaling pathways and interacting with proteins like GPX4 .
- Anticonvulsant Mechanism : It enhances GABAergic transmission or inhibits excitatory neurotransmission, contributing to its anticonvulsant effects.
Q & A
Q. What are the standard synthetic routes for N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via amide coupling between benzo[d]thiazol-2-amine derivatives and piperidin-4-yl intermediates. A common method involves reacting substituted benzo[d]thiazol-2-amine with activated carbonyl reagents (e.g., acyl chlorides) in pyridine or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). For example, 2,4-difluorobenzoyl chloride reacts with 5-chlorothiazol-2-amine in pyridine to form analogous thiazole-amide derivatives . Hydrochloride salt formation is achieved by treating the free base with HCl in methanol or ethanol . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time, monitored via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments. For example, aromatic protons in benzo[d]thiazole appear as doublets (δ 7.1–7.8 ppm), while piperidine protons resonate at δ 2.5–3.5 ppm .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns. Intermolecular N–H⋯N and C–H⋯F/O interactions stabilize the lattice .
- HPLC : Confirms purity (>95% typical) .
Discrepancies (e.g., unexpected NMR peaks) are resolved by comparing experimental data with computational simulations (DFT) or analyzing alternative protonation states, as seen in hydrobromide salts where protonation at pyridine vs. methoxypyridine alters hydrogen-bonding networks .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
X-ray studies reveal that N-(Piperidin-4-yl)benzo[d]thiazol-2-amine derivatives form centrosymmetric dimers via N–H⋯N hydrogen bonds (e.g., N1–H1⋯N2, distance ~2.8 Å). Additional stabilization arises from weak C–H⋯F/O interactions (e.g., C4–H4⋯F2, ~3.2 Å). These interactions create a 3D network, critical for crystallinity and thermal stability . Variations in protonation sites (e.g., pyridine vs. thiazole nitrogen) can drastically alter packing motifs, necessitating single-crystal analysis for confirmation .
Q. What mechanisms underlie the biological activity of this compound, and how are structure-activity relationships (SAR) explored?
The benzo[d]thiazole scaffold inhibits enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms by mimicking amide anions . SAR studies involve:
- Substitution patterns : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity and binding to catalytic sites.
- Piperidine modifications : N-alkylation or aryl substitutions (e.g., pyrimidin-2-yl) modulate lipophilicity and target affinity .
Biological assays (e.g., antimicrobial MIC tests) combined with molecular docking (AutoDock Vina) validate interactions with enzyme active sites .
Q. How can computational methods resolve contradictions in experimental data, such as unexpected spectroscopic or crystallographic results?
- DFT calculations : Predict NMR chemical shifts and optimize geometries to match experimental data. For example, protonation at alternative sites (pyrazine vs. pyridine) in hydrobromide salts explains shifts in 1H NMR .
- Molecular dynamics (MD) : Simulates solvent effects on crystallization, clarifying polymorphism risks.
- Hirshfeld surface analysis : Maps intermolecular interactions to validate crystallographic hydrogen-bonding patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
